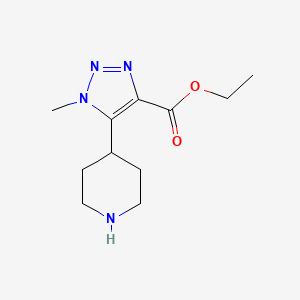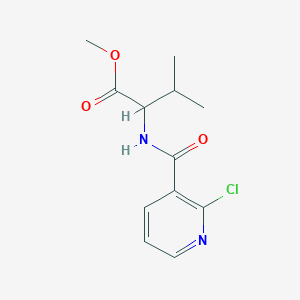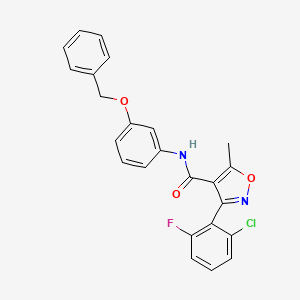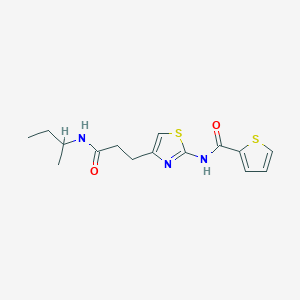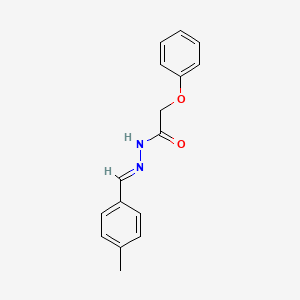
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide, also known as MPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPH is a hydrazide derivative that is synthesized through a simple and efficient method.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-methylbenzylidene)-2-phenoxyacetohydrazide involves the condensation of 4-methylbenzaldehyde with 2-phenoxyacetic acid hydrazide in the presence of a suitable catalyst.
Starting Materials
4-methylbenzaldehyde, 2-phenoxyacetic acid hydrazide, Catalyst
Reaction
4-methylbenzaldehyde is mixed with 2-phenoxyacetic acid hydrazide in the presence of a suitable catalyst, The mixture is heated under reflux for several hours, The resulting product is then filtered and washed with a suitable solvent to remove any impurities, The product is then recrystallized from a suitable solvent to obtain pure N-(4-methylbenzylidene)-2-phenoxyacetohydrazide
作用機序
The mechanism of action of N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide is not fully understood. However, studies have suggested that N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has also been shown to induce apoptosis or programmed cell death in cancer cells.
生化学的および生理学的効果
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide can reduce inflammation, oxidative stress, and DNA damage. N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has also been shown to increase the activity of certain enzymes that are involved in the detoxification of harmful substances in the body.
実験室実験の利点と制限
The advantages of using N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide in lab experiments include its simple synthesis method, high purity, and potential therapeutic applications. However, the limitations of using N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide in lab experiments include its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide. One direction is to further investigate its potential therapeutic applications in cancer research and neurodegenerative diseases. Another direction is to study the toxicity and safety of N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide at various doses. Additionally, the development of new synthesis methods for N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide may lead to improved yields and purity.
科学的研究の応用
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide is in the field of cancer research. Studies have shown that N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has anti-cancer properties and can inhibit the growth of cancer cells. N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-13-7-9-14(10-8-13)11-17-18-16(19)12-20-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDLJVYIOCEPHZ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2660767.png)
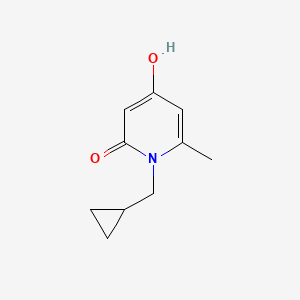
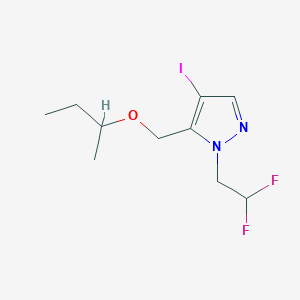
![2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2660775.png)
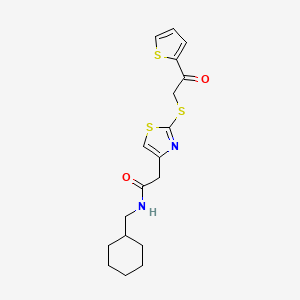
![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2660778.png)
![1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2660780.png)
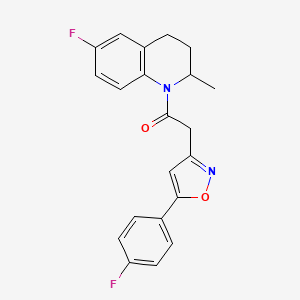
![3-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2660782.png)
![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)
